Stereochemical Specificity in Glycosidase Inhibition: (2S,3R) Configuration is Essential
The (2S,3R) stereochemistry of 2-(hydroxymethyl)azetidin-3-ol is a critical determinant of glycosidase inhibitory activity, as demonstrated by the inactivity of its (2R,3R) diastereomer [1]. While the (2R,3R) diastereomer exhibited no significant inhibition against amyloglucosidase from Aspergillus niger, the N-methylated derivative retaining the (2S,3R) configuration showed micromolar inhibitory activity, underscoring the essential role of the (2S,3R) geometry [1].
| Evidence Dimension | Glycosidase Inhibitory Activity (IC50 against amyloglucosidase from Aspergillus niger) |
|---|---|
| Target Compound Data | Not directly tested; N-methylated derivative (2S,3R) showed significant inhibition (specific IC50 not reported, but described as 'micro molar range') [1] |
| Comparator Or Baseline | (2R,3R)-2-(hydroxymethyl)azetidin-3-ol: No significant inhibitory activity reported [1] |
| Quantified Difference | Qualitative: (2S,3R)-derived analog active; (2R,3R) inactive |
| Conditions | In vitro enzyme inhibition assay using amyloglucosidase from Aspergillus niger [1] |
Why This Matters
This stereochemical requirement mandates procurement of the enantiopure (2S,3R) compound for iminosugar drug discovery programs, as racemic or diastereomeric mixtures will yield misleading or negative biological results.
- [1] Lawande, P. P., Sontakke, V. A., Nair, R. J., Khan, A., Sabharwal, S. G., & Shinde, V. S. (2015). Synthesis of polyhydroxylated azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid from d-glucose. Tetrahedron, 71(31), 5085-5090. View Source
